An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Isobutylpiperazine
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Isobutylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to 1-isobutylpiperazine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of relevant chemical and biological pathways.
Chemical and Physical Properties
1-Isobutylpiperazine, a derivative of piperazine, is a secondary amine with a distinct isobutyl group attached to one of the nitrogen atoms of the piperazine ring. Its chemical and physical properties are summarized in the table below. It is important to note that some variations in reported values exist in the literature and commercial supplier data; the presented data represents a consolidation of available information.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈N₂ | --INVALID-LINK--[1][2] |
| Molecular Weight | 142.24 g/mol | --INVALID-LINK--[1][2] |
| CAS Number | 5308-28-1 | --INVALID-LINK--[1][2] |
| Appearance | Colorless to off-white solid-liquid mixture | --INVALID-LINK--[2] |
| Boiling Point | 65 °C at 10 mmHg | --INVALID-LINK--[2] |
| Density | 0.864 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK--[2] |
| pKa (Predicted) | 9.27 ± 0.10 | --INVALID-LINK--[2] |
| Storage Temperature | 2-8°C (Protect from light) | --INVALID-LINK--[2] |
Chemical Reactivity and Synthetic Applications
The reactivity of 1-isobutylpiperazine is primarily dictated by the presence of the two nitrogen atoms within the piperazine ring. The secondary amine is a nucleophilic center and can readily participate in a variety of chemical transformations. The tertiary amine, while less nucleophilic, contributes to the overall basicity of the molecule.
Basicity and Nucleophilicity
With a predicted pKa of 9.27, 1-isobutylpiperazine is a moderately strong base.[2] The lone pair of electrons on the secondary nitrogen atom makes it a potent nucleophile, readily attacking electrophilic centers. This nucleophilicity is the basis for its utility in the synthesis of more complex molecules.
Common Reactions
1-isobutylpiperazine undergoes reactions typical of secondary amines, including:
-
N-Alkylation: The secondary amine can be further alkylated with alkyl halides or other alkylating agents to form quaternary ammonium salts or unsymmetrically disubstituted piperazines. To achieve mono-alkylation at the secondary amine, the use of a protecting group on the other nitrogen is a common strategy.[3]
-
N-Acylation: Reaction with acyl halides or anhydrides yields the corresponding N-acyl derivative. This reaction is often used to introduce a variety of functional groups onto the piperazine scaffold.
-
Reductive Amination: 1-Isobutylpiperazine can be synthesized via reductive amination of piperazine with isobutyraldehyde. Conversely, the secondary amine of 1-isobutylpiperazine can participate in reductive amination reactions with other aldehydes or ketones.
-
Nucleophilic Aromatic Substitution (SNAr): The nucleophilic secondary amine can displace suitable leaving groups on electron-deficient aromatic rings.
Experimental Protocols
Detailed methodologies for the synthesis of 1-isobutylpiperazine are provided below. These protocols are based on established methods for the N-alkylation of piperazines.
Synthesis of 1-Isobutylpiperazine via Direct N-Alkylation
This protocol describes the direct alkylation of piperazine with an isobutyl halide. To favor mono-alkylation, a large excess of piperazine is used.
Materials:
-
Piperazine (anhydrous)
-
1-Bromo-2-methylpropane (isobutyl bromide)
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
To a dried round-bottom flask, add piperazine (5 equivalents) and anhydrous potassium carbonate (2 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Slowly add 1-bromo-2-methylpropane (1 equivalent) to the reaction mixture at room temperature with vigorous stirring.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3][4]
Synthesis of 1-Isobutylpiperazine via Reductive Amination
This method involves the reaction of piperazine with isobutyraldehyde in the presence of a reducing agent.
Materials:
-
Piperazine
-
Isobutyraldehyde (2-methylpropanal)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Dissolve piperazine (1.2 equivalents) in dichloromethane or 1,2-dichloroethane in a round-bottom flask.
-
Add isobutyraldehyde (1 equivalent) to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow: Synthesis and Purification of 1-Isobutylpiperazine
The following diagram illustrates a general workflow for the synthesis of 1-isobutylpiperazine via N-alkylation, followed by purification.
Caption: Workflow for the synthesis and purification of 1-isobutylpiperazine.
Representative Signaling Pathway for Piperazine Derivatives
While there is no specific information available on the biological targets or signaling pathways of 1-isobutylpiperazine, the piperazine scaffold is a well-established privileged structure in medicinal chemistry, particularly for central nervous system (CNS) targets. Many piperazine derivatives are known to interact with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[5][6][7] The following diagram illustrates a generalized GPCR signaling cascade that is often modulated by piperazine-containing drugs.
Caption: A generalized GPCR signaling pathway often targeted by piperazine derivatives.
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
- 1. N-Isobutyl piperazine | 5308-28-1 [chemicalbook.com]
- 2. N-Isobutyl piperazine | 5308-28-1 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
